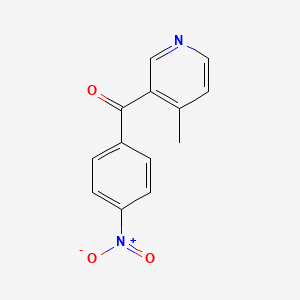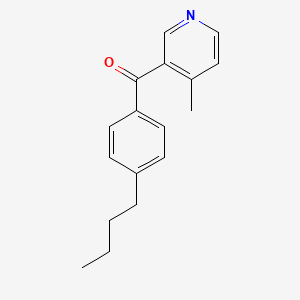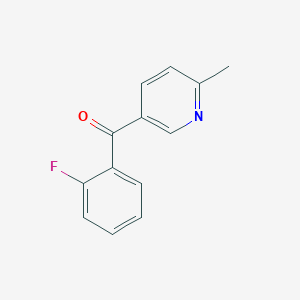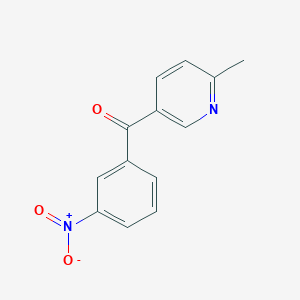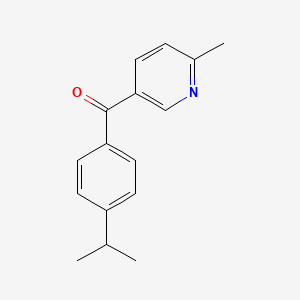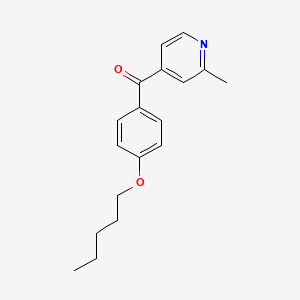![molecular formula C11H6Cl3NO2 B1392326 3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one CAS No. 1142198-98-8](/img/structure/B1392326.png)
3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one
Übersicht
Beschreibung
3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one, commonly referred to as CM-4-DCPMO, is an organic compound with a wide range of applications in the scientific research field. It is a highly versatile compound, used in the synthesis of various other compounds and as a reagent in a number of laboratory experiments. It has been used extensively in the fields of organic chemistry, biochemistry, and pharmacology. CM-4-DCPMO is a relatively new compound, having been first synthesized and described in the literature in the late 1990s.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties and Photophysical Behavior : A study synthesized novel oxazolone derivatives, including those with chloromethyl and dichlorophenyl components, to evaluate their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior, particularly with strong electron donor substituents (Murthy et al., 2013).
Antimycobacterial Compounds : Another research focused on the structural, vibrational, and quantum chemical analysis of oxazole derivatives, demonstrating antimycobacterial activity against Mycobacterium fortuitum. These compounds showed promise as new classes of antimycobacterial agents (Wojciechowski & Płoszaj, 2020).
Structural and Spectroscopic Studies : A stereoselective synthesis of an oxazole compound with dichlorophenyl components was conducted. The study provided insights into the molecular structure and spectroscopic properties of the synthesized compound (Mabied et al., 2016).
Synthesis of Oxazoles : Research on the synthesis of N-substituted 2-(aminomethyl)oxazoles revealed the potential of chloromethyl-oxazole derivatives as intermediates in organic synthesis (Ibata & Isogami, 1989).
Synthetic Elaboration of Oxazoles : A study demonstrated the use of 2-(halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analog, in synthetic elaboration at the 2-position of oxazoles, contributing to the synthesis of various organic compounds (Patil & Luzzio, 2016).
Anticancer and Antimicrobial Agents : Oxazole derivatives, including those with chloromethyl groups, were synthesized and evaluated for their anticancer and antimicrobial activities. These compounds showed significant potential in biomedical applications (Katariya et al., 2021).
Antibacterial Activity : A study involving the synthesis of imidazolin-5(4H)-one compounds with 4-chlorobenzylidene-2-methyl-(4H)-oxazol-5-one demonstrated promising antibacterial properties against various bacterial strains (Nguyen et al., 2019).
Amyloid Fibril Inhibitors : Research on oxazoles bearing a C(4) carboxyl group, including those with dichlorophenyl substituents, highlighted their efficacy as transthyretin amyloid fibril inhibitors, contributing to potential therapeutic applications (Razavi et al., 2005).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2/c12-5-9-7(11(16)17-15-9)4-6-2-1-3-8(13)10(6)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJVMBKVQBNILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



